Cetilistat
Overview
Description
Cetilistat is a drug designed to treat obesity. It functions by inhibiting pancreatic lipase, an enzyme responsible for breaking down triglycerides in the intestine. By blocking this enzyme, this compound prevents the hydrolysis of triglycerides into absorbable free fatty acids, leading to their excretion undigested .
Mechanism of Action
Target of Action
Cetilistat primarily targets pancreatic lipase , an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
This compound acts as a gastrointestinal lipase inhibitor . It binds to pancreatic lipase in the gut, thereby blocking the enzyme’s ability to break down triglycerides into absorbable free fatty acids .
Biochemical Pathways
By inhibiting pancreatic lipase, this compound prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids . This action disrupts the normal biochemical pathway of fat digestion and absorption, leading to a reduction in caloric intake from dietary fats .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its minimal absorption into the body . It primarily remains in the gastrointestinal tract, where it exerts its effects .
Result of Action
The inhibition of fat digestion and absorption by this compound leads to a reduction in energy intake, which in turn results in weight loss . This mechanism of action makes this compound an effective treatment for obesity .
Action Environment
The action of this compound is influenced by the presence of dietary fats, as the drug needs to bind to pancreatic lipase in the gut to exert its effects . It is also worth noting that the absorption of fat-soluble vitamins and other fat-soluble nutrients may be inhibited due to the drug’s mechanism of action . Therefore, the use of vitamin supplements may be necessary to avoid deficiencies .
Biochemical Analysis
Biochemical Properties
Cetilistat plays a crucial role in biochemical reactions by inhibiting pancreatic lipase, an enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides . By blocking this enzyme, this compound prevents the digestion and absorption of fats, leading to their excretion undigested. This interaction is specific to the gastrointestinal tract, with no significant systemic absorption of the drug .
Cellular Effects
This compound’s primary cellular effect is the inhibition of fat absorption in the intestinal cells. This leads to a reduction in the overall caloric intake and subsequent weight loss . The drug does not directly influence cell signaling pathways, gene expression, or cellular metabolism beyond its role in fat digestion. The reduction in fat absorption can indirectly affect lipid metabolism and energy homeostasis in the body .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of pancreatic lipase, thereby inhibiting its activity . This inhibition prevents the enzyme from hydrolyzing dietary triglycerides into free fatty acids and monoglycerides, which are necessary for fat absorption. As a result, the undigested triglycerides are excreted from the body, leading to reduced caloric intake and weight loss .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be consistent over time. The drug remains stable in the gastrointestinal tract and continues to inhibit pancreatic lipase effectively . Long-term studies have shown that this compound maintains its efficacy in reducing fat absorption without significant degradation or loss of activity . Prolonged use may require monitoring for potential nutrient deficiencies due to reduced fat absorption .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the drug effectively reduces fat absorption and body weight gain without significant adverse effects . At higher doses, there may be an increased risk of gastrointestinal side effects such as steatorrhea, bloating, and fecal incontinence . These findings highlight the importance of optimizing the dosage to balance efficacy and tolerability .
Metabolic Pathways
This compound is primarily involved in the metabolic pathway of fat digestion and absorption. By inhibiting pancreatic lipase, the drug disrupts the normal breakdown of dietary triglycerides into free fatty acids and monoglycerides . This inhibition leads to a decrease in the overall absorption of dietary fats and a subsequent reduction in caloric intake . The drug does not undergo significant systemic metabolism, as it remains localized in the gastrointestinal tract .
Transport and Distribution
This compound is transported and distributed within the gastrointestinal tract, where it exerts its inhibitory effects on pancreatic lipase . The drug does not significantly enter the systemic circulation, which minimizes the risk of systemic side effects . Its localization in the gastrointestinal tract ensures that its action is confined to the site of fat digestion and absorption .
Subcellular Localization
The subcellular localization of this compound is primarily within the lumen of the gastrointestinal tract, where it interacts with pancreatic lipase . The drug does not enter cells or organelles, as its action is limited to the extracellular environment of the digestive system . This localization is crucial for its function as a lipase inhibitor, ensuring that it effectively blocks fat digestion without affecting other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cetilistat involves several key steps:
Reaction of methyl 2-amino-5-halobenzoate with triphosgene: to obtain 2-methoxycarbonyl-4-halophenylisocyanate.
Addition of hexadecanol: to generate methyl 2-(hexadecaalkoxycarbonylamino)-5-halobenzoate.
Reaction with methyl boron dihydroxide and alkali: in the presence of a palladium catalyst to obtain methyl 2-(hexadecaalkoxycarbonylamino)-5-methylbenzoate.
Esterolysis reaction: to produce 2-(hexadecaalkoxycarbonyl)-5-methylbenzoic acid.
Cyclization in pyridine: under the action of a dehydrating agent, followed by purification and crystallization to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. High-performance liquid chromatography (HPLC) is often used for quality control to ensure the purity of the final product .
Chemical Reactions Analysis
Cetilistat undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable benzoxazinone structure.
Substitution Reactions: this compound can undergo substitution reactions, particularly involving the halogenated intermediates during its synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Not typically used due to the stability of this compound.
Reducing Agents: Rarely used.
Substitution Reagents: Halogenated compounds and palladium catalysts.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products:
Hydrolysis Products: Carboxylic acids derived from the ester groups.
Substitution Products: Various substituted benzoxazinones depending on the reagents used.
Scientific Research Applications
Cetilistat has several scientific research applications:
Chemistry: Used as a model compound for studying lipase inhibition and enzyme kinetics.
Biology: Investigated for its effects on lipid metabolism and gastrointestinal processes.
Industry: Utilized in the development of anti-obesity medications and related pharmaceutical research.
Comparison with Similar Compounds
Cetilistat is often compared to orlistat, another lipase inhibitor. Both drugs function by inhibiting pancreatic lipase, but this compound has been shown to have a better tolerance profile in some studies. Similar compounds include:
Orlistat: Another lipase inhibitor with a similar mechanism of action.
Mazindol: An appetite suppressant used in combination with this compound in some treatments.
Rimonabant: A cannabinoid receptor antagonist previously used for obesity treatment but withdrawn due to psychiatric side effects
This compound’s uniqueness lies in its peripheral action and improved tolerance compared to some other anti-obesity medications.
Properties
IUPAC Name |
2-hexadecoxy-6-methyl-3,1-benzoxazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCQKIKWYUURMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182506 | |
Record name | Cetilistat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cetilistat is a gastrointestinal lipase inhibitor that blocks fat digestion and absorption, leading to reduced energy intake, and thus weight loss. It is distinct from most other anti-obesity agents as it does not act on the brain to reduce appetite, but acts peripherally. The compound remains in the gastrointestinal tract with no significant absorption into the body. | |
Record name | Cetilistat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
282526-98-1 | |
Record name | Cetilistat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=282526-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetilistat [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282526981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetilistat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06586 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cetilistat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETILISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC5G1JUA39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cetilistat?
A1: this compound is a potent and selective inhibitor of pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats. [, , , , , , ] It works by binding to pancreatic lipase in the gastrointestinal tract, preventing it from breaking down triglycerides into absorbable fatty acids. [, ]
Q2: What are the downstream consequences of this compound's inhibition of pancreatic lipase?
A2: By inhibiting pancreatic lipase, this compound reduces the breakdown and absorption of dietary fats in the small intestine. [, ] This leads to increased fecal excretion of triglycerides and non-esterified fatty acids. [, ] Consequently, this compound contributes to weight loss and improves lipid profiles by reducing the amount of fat absorbed into the bloodstream. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C25H37NO3S, and its molecular weight is 431.62 g/mol. []
Q4: Are there any characteristic spectroscopic data available for this compound?
A4: Yes, UV spectrophotometric analysis of this compound reveals maximum absorption at a wavelength of 320.0 nm. [] This information is valuable for analytical method development and quality control purposes.
Q5: How does this compound perform under various conditions in terms of stability?
A5: A novel crystal form of this compound has been developed to improve its stability. [] This new form exhibits enhanced stability compared to previous forms, making it more suitable for pharmaceutical formulations. Specific details about the stability under various conditions were not explicitly provided in the provided abstracts.
Q6: Are there strategies to improve the formulation and stability of this compound?
A6: Yes, researchers have developed solid dispersions of this compound using carriers like hydroxypropyl cellulose and copovidone. [] These solid dispersions significantly enhance this compound's solubility, leading to improved dissolution and potentially increased bioavailability in medicinal preparations. []
Q7: Does this compound possess catalytic properties itself?
A7: this compound acts as an enzyme inhibitor, specifically targeting pancreatic lipase. [, , , , , , ] It does not possess inherent catalytic properties. Its primary function is to block the catalytic activity of pancreatic lipase.
Q8: Have computational methods been employed to study this compound's interactions?
A8: Yes, molecular docking and molecular dynamics simulations have been extensively used to investigate the binding mode and interactions of this compound with human pancreatic lipase. [, ] These studies provide valuable insights into the structural basis of this compound's inhibitory activity.
Q9: Can you elaborate on the findings from computational studies on this compound?
A9: Molecular docking studies reveal that this compound preferentially binds to the "lid region" of pancreatic lipase, a crucial area for its enzymatic activity. [] Molecular dynamics simulations further demonstrate that this compound binding affects the structure and dynamics of human pancreatic lipase, particularly the conformational changes in the "lid region" essential for lipid breakdown. [] These findings provide a molecular-level understanding of this compound's mechanism of action.
Q10: Is there information available about the SAR of this compound?
A10: While specific SAR studies were not detailed in the provided abstracts, it's known that this compound is a synthetic lipase inhibitor derived from Alizyme's pancreatic lipase inhibitor research program. [] Further research focusing on modifications to the this compound structure and their impact on activity, potency, and selectivity would be valuable.
Q11: What is known about the pharmacokinetic profile of this compound?
A11: this compound is an orally active compound that is minimally absorbed into the systemic circulation. [, ] Its primary site of action is the gastrointestinal tract, where it inhibits pancreatic lipase. [, ] Studies in rats demonstrated increased fecal content of triglycerides and non-esterified fatty acids, indicating reduced fat absorption. []
Q12: Has this compound's metabolic profile been investigated?
A12: Yes, research involving normal and pseudo germ-free rats identified four metabolites of this compound in various biological matrices (urine, feces, blood). [] This suggests that this compound metabolism is mediated by both CYP enzymes and gut microflora. []
Q13: What evidence supports the efficacy of this compound in preclinical models?
A13: In vivo studies using diet-induced obese (DIO) rats demonstrated that this compound effectively reduced body weight gain, white adipose tissue weight, and improved lipid profiles (triglycerides, total cholesterol). [] These findings support the potential of this compound as an anti-obesity treatment.
Q14: Have there been clinical trials conducted with this compound?
A14: Yes, multiple Phase II clinical trials have been completed, demonstrating this compound's efficacy in reducing body weight and improving lipid profiles in obese patients, including those with type 2 diabetes. [, , , , ] Phase III trials were in preparation or underway at the time of some publications. [, ]
Q15: Is there information available regarding resistance mechanisms to this compound?
A15: Specific resistance mechanisms to this compound were not detailed in the provided abstracts. Further research is needed to explore the potential for resistance development with long-term this compound use.
Q16: What is the safety profile of this compound based on available data?
A16: this compound has demonstrated a generally favorable safety profile in clinical trials. [, ] Gastrointestinal adverse events, primarily steatorrhea (oily stools), were the most commonly reported side effects. [] Importantly, the incidence of steatorrhea with this compound appears to be lower compared to Orlistat, another lipase inhibitor. [, ]
Q17: How does the solubility of this compound impact its bioavailability?
A17: this compound exhibits low solubility, which can limit its dissolution rate and potentially hinder bioavailability. [, ] To overcome this challenge, researchers are exploring various formulation strategies, such as solid dispersions with carriers like hydroxypropyl cellulose and copovidone. [] These approaches aim to enhance this compound's solubility, ultimately leading to improved dissolution and potentially increased bioavailability.
Q18: What analytical methods are employed to quantify this compound?
A18: High-performance liquid chromatography (HPLC) coupled with a photodiode array detector (PDA) is a commonly used technique for the simultaneous determination of this compound and other potential adulterants in health food products. [] This method offers high sensitivity and selectivity, enabling accurate quantification of this compound.
Q19: Are there other analytical techniques relevant to this compound analysis?
A19: Yes, gas chromatography-mass spectrometry (GC-MS) is another valuable tool for detecting this compound in various matrices, including traditional Chinese medicine and dietary supplements. [] Studies have explored the use of hydrogen as a carrier gas in GC-MS, demonstrating comparable sensitivity and potential cost advantages compared to helium. []
Q20: Are there concerns regarding the environmental impact of this compound?
A20: Specific information regarding the environmental impact and degradation of this compound was not found within the provided abstracts. Assessing the ecotoxicological effects and potential mitigation strategies would be an important area for future research.
Q21: What are the potential alternatives or substitutes for this compound?
A21: Orlistat is another FDA-approved lipase inhibitor for obesity treatment. [, , ] While both drugs share a similar mechanism of action, this compound is reported to have a more favorable gastrointestinal tolerability profile compared to Orlistat. [, ] Other emerging anti-obesity drugs target different pathways and include lorcaserin, phentermine/topiramate, and liraglutide. [, , , , , ]
Q22: What is the historical context of this compound development?
A22: this compound emerged from Alizyme plc's research program on pancreatic lipase inhibitors, in collaboration with Takeda Pharmaceutical Co Ltd. [] Its development aimed to provide a new therapeutic option for obesity, potentially addressing limitations of existing treatments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.